![molecular formula C17H11FN4 B13055343 1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is a complex heterocyclic compound that features a fluorinated bipyridine moiety fused with a pyrrolopyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step processes that include the formation of the bipyridine core followed by the introduction of the fluorine atom and the construction of the pyrrolopyridine ring. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Negishi Coupling: This method involves the coupling of organozinc compounds with halogenated pyridines.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the bipyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
科学的研究の応用
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a ligand in drug design and development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological processes and interactions, particularly in the context of fluorine-containing biomolecules.
作用機序
The mechanism of action of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . The bipyridine moiety facilitates coordination with metal ions, which can modulate the compound’s activity and stability .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the para position.
Furo[2,3-b]pyridine: A related compound with a fused furan ring instead of a pyrrolopyridine ring.
Uniqueness
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combination of a fluorinated bipyridine moiety and a pyrrolopyridine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C17H11FN4 |
|---|---|
分子量 |
290.29 g/mol |
IUPAC名 |
1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H |
InChIキー |
BWKLYWVXXTWOAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



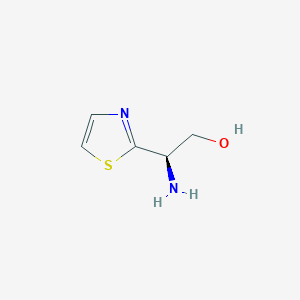
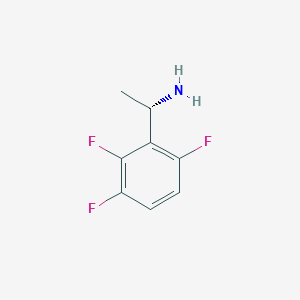
![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
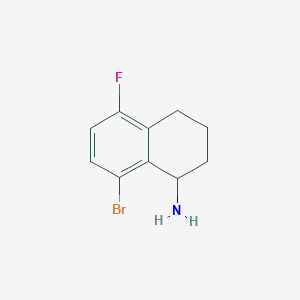
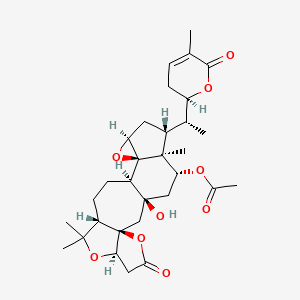
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)
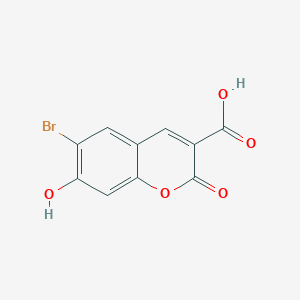
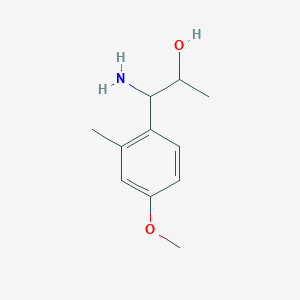
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)
